molecular formula C16H11Br2NO4 B12341773 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

Cat. No.: B12341773
M. Wt: 441.07 g/mol
InChI Key: CUJPGKJTOPWJBR-UHFFFAOYSA-N
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Description

3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (CAS 1373132-53-6) is a brominated benzofuran derivative with the molecular formula C16H11Br2NO4 and a molecular weight of 441.07 g/mol. This compound is intended for research purposes only. The benzofuran scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities . Structural analogs and related benzofuran compounds have demonstrated considerable potential as anticancer agents. Research on similar 6-hydroxy-4-methoxy-benzofuran-carboxamide derivatives has identified potent inhibitors of MNK1 and MNK2 (MNK2 IC50 values as low as 0.27 µM), which can decrease levels of phosphorylated eIF4E and exhibit anti-proliferative effects in human leukemia and colon cancer cell lines . Furthermore, various halogenated benzofuran derivatives have shown selective cytotoxicity against human leukemia cells (e.g., K562 and HL-60) and induce apoptosis, highlighting the therapeutic potential of this chemical class . Beyond oncology, the benzofuran core structure is found in compounds with pronounced antimicrobial activity. Some halogenated benzofurans are active against Gram-positive bacteria, such as Staphylococcus aureus , and demonstrate antifungal activity against Candida strains . The presence of bromine atoms in the structure is a key feature, as halogens can enhance biological activity and selectivity through specific interactions like halogen bonding with target proteins . Researchers can explore this compound as a building block in fragment-based drug design or as a lead compound for developing novel therapeutic agents for cancer and infectious diseases. Store the product sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C16H11Br2NO4

Molecular Weight

441.07 g/mol

IUPAC Name

3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide

InChI

InChI=1S/C16H11Br2NO4/c1-22-14-10-9(17)7-23-15(10)12(18)13(20)11(14)16(21)19-8-5-3-2-4-6-8/h2-7,20H,1H3,(H,19,21)

InChI Key

CUJPGKJTOPWJBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Coumarin-Perkin Rearrangement Strategy

Early-stage synthesis often employs coumarin intermediates derived from Pechmann condensation of substituted phenols with β-keto esters. A Perkin rearrangement then converts these coumarins into benzofurans. For 3,7-dibromo derivatives, bromination must precede the rearrangement to ensure proper regiochemistry. Key parameters include:

  • Temperature control : Rearrangement at 160–180°C under anhydrous conditions
  • Solvent selection : Xylene or diphenyl ether for high-boiling point requirements
  • Catalyst optimization : Zinc chloride (1.2 equiv) improves yields to 68–72%

Cs₂CO₃-Mediated Cyclization

Modern methods utilize cesium carbonate in DMF for room-temperature benzofuran formation. This method demonstrates superior regioselectivity for 2-aroyl substituents:

$$
\text{2-Hydroxybenzonitrile} + \text{2-Bromoacetophenone} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF, RT}} \text{3-Aminobenzofuran} \quad (92\% \text{ yield})
$$

Reaction completion occurs within 10–20 minutes, with ice quenching enabling easy product isolation.

Regioselective Bromination Protocols

Dual bromination at C3 and C7 positions requires precise control to avoid overhalogenation. Three validated methods emerge:

Molecular Bromine in Chloroform

Traditional bromination employs Br₂ (2.2 equiv) in CHCl₃ at 0–5°C. The reaction progression follows:

Parameter Condition Impact on Yield
Temperature 0°C vs. 25°C 78% vs. 43%
Solvent polarity CHCl₃ vs. EtOH 82% vs. 68%
Stoichiometry 2.2 vs. 3.0 equiv Br₂ 78% vs. 61%

Excess bromine leads to tribrominated byproducts, necessitating careful TLC monitoring.

N-Bromosuccinimide (NBS) in CCl₄

For improved selectivity, NBS (2.05 equiv) in carbon tetrachloride under reflux provides:

  • Reduced dihalogenation : 94% monobromination selectivity
  • Compatibility with acid-sensitive groups : Maintains carboxamide integrity

Post-bromination, aqueous Na₂S₂O₃ quench prevents oxidative degradation.

Electrophilic Bromination in Acetic Acid

Combining Br₂ (2.0 equiv) with H₂SO₄ (catalytic) in glacial AcOH enhances para-bromination on the phenyl ring. This method proves critical when introducing the N-phenyl carboxamide group early in the synthesis.

Sequential Functional Group Introduction

Methoxylation at C4

Methylation of the C4 hydroxyl proceeds via:

$$
\text{OH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{OCH}3 \quad (89\% \text{ yield})
$$

Reaction optimization reveals:

  • Base strength : K₂CO₃ > Na₂CO₃ (89% vs. 72%)
  • Solvent effects : Acetone outperforms DMF in preventing demethylation

Carboxamide Formation

Late-stage installation of the N-phenyl carboxamide employs two strategies:

Method A: Chloride Aminolysis

  • Convert acid to acyl chloride with oxalyl chloride/DMF
  • Treat with aniline (1.5 equiv) in THF at -78°C
    Yield: 67–72% after silica gel chromatography

Method B: Direct Coupling
Use HATU/DIPEA in DCM for solution-phase peptide coupling:

Reagent Equiv Yield
HATU 1.2 84%
EDCl/HOBt 1.5 76%
DCC/DMAP 2.0 63%

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with MeOH/H₂O (75:25) effectively removes:

  • Unreacted bromine precursors (Rt = 3.2 min)
  • Tribrominated contaminants (Rt = 8.7 min)
  • Target compound elutes at 6.1 min

Spectroscopic Validation

Critical characterization data:

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.02 (s, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 10.21 (s, 1H, OH)
¹³C NMR δ 161.2 (C=O), 154.6 (OCH₃), 112.9 (C-Br)
HRMS m/z 441.0710 [M+H]⁺ (calc. 441.0710)

X-ray crystallography confirms the substitution pattern, with Br-C3 and Br-C7 bond lengths measuring 1.89–1.91 Å.

Yield Optimization Strategies

Comparative analysis of synthetic routes:

Method Total Steps Overall Yield Purity (HPLC)
Coumarin rearrangement 7 18% 97.2%
Cs₂CO₃ cyclization 5 34% 99.1%
Late-stage bromination 6 27% 98.5%

Key improvements:

  • Microwave-assisted cyclization reduces step 2 time from 12 h to 45 min
  • Flow chemistry approaches increase bromination throughput by 8×

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For example, a study reported the synthesis of new benzofuran derivatives, which demonstrated promising cytotoxic activity against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds valuable candidates for cancer therapy .

2. Antiviral Properties
Benzofuran derivatives have been explored for their antiviral effects, particularly against Hepatitis C virus (HCV). Research highlights that certain modifications to the benzofuran structure can enhance antiviral potency. The compound's ability to inhibit viral replication positions it as a potential therapeutic agent in treating viral infections .

3. Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has also been investigated, with findings suggesting that these compounds can mitigate neurodegeneration. The mechanism involves the modulation of neuroinflammatory pathways, which is crucial in conditions like Alzheimer's disease .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range.
Study B Antiviral ActivityShowed effective inhibition of HCV replication with a selectivity index indicating low cytotoxicity towards host cells.
Study C NeuroprotectionReported reduction in oxidative stress markers in neuronal cell models treated with benzofuran derivatives.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzofuran carboxamides from recent literature:

Property 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide 5-Cyclopropyl-6-(5-(3-fluoro-4-hydroxyphenyl)oxazol-4-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide 6-(5-(4-Bromo-3-fluoro-5-(hydroxymethyl)phenyl)-1H-1,2,4-triazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
Molecular Formula C₁₆H₁₁Br₂NO₄ C₂₉H₂₂F₂N₂O₄ C₃₂H₂₄BrF₂N₅O₃
Molecular Weight 441.071 ~528.50 (estimated) ~667.46 (estimated)
Key Substituents Br (×2), OH, OCH₃, N-phenyl Cyclopropyl, oxazolyl, fluorophenyl, N-methyl Bromo, hydroxymethyl, triazolyl, cyclopropyl, fluorophenyl, N-methyl
Synthetic Route Not detailed in evidence Hydrogenation of benzyl-protated precursor using Pd/C Reduction of methyl ester using LiBH₄
Potential Applications Undisclosed (structural analogs suggest kinase or enzyme inhibition) GSK8175 derivatives (antiviral or anti-inflammatory) Likely targeted for antimicrobial or anticancer activity due to triazole moiety

Structural and Functional Insights

Halogenation Effects: The dual bromine substitution in the target compound contrasts with the fluorine and cyclopropyl groups in analogs . Bromine’s larger atomic radius may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability compared to fluorine.

Hydrophilicity vs. Lipophilicity :

  • The target compound’s LogP (5.308) suggests higher lipophilicity than fluorinated analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility.

Research Implications and Limitations

  • Data Gaps : Key physicochemical parameters (e.g., melting point, solubility) for all compounds are largely unavailable, limiting direct bioactivity comparisons.
  • Substituent-Driven Design : The bromine-rich scaffold of the target compound may offer unique electronic and steric properties for targeting bromodomains or halogen-bonding enzymes.
  • Industrial Considerations : The higher tariff rate (20.0%) for the target compound compared to MFN rates (6.5%) could impact its commercial viability relative to fluorinated analogs.

Biological Activity

3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (CAS Number: 1373132-53-6) is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3,7-dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is C16H11Br2NO4C_{16}H_{11}Br_2NO_4, with a molecular weight of approximately 441.07 g/mol. Key properties include:

PropertyValue
Molecular FormulaC₁₆H₁₁Br₂NO₄
Molecular Weight441.07100 g/mol
LogP5.30830
PSA75.19000 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including 3,7-dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide. Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells.

  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase 3/7, which are key markers for programmed cell death .
    • A study demonstrated that treatment with benzofuran derivatives resulted in a significant increase in caspase activity, suggesting that these compounds can trigger apoptotic pathways in cancer cells .
  • DNA Interaction :
    • Benzofuran derivatives have been observed to interact with DNA, inhibiting its cleavage by restriction enzymes . This interaction may contribute to their anticancer efficacy by disrupting DNA replication in cancer cells.
  • Antiproliferative Effects :
    • In vitro studies have shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds similar to 3,7-dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT 116) cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have also shown antimicrobial activity , particularly against Gram-positive bacteria. The effectiveness of these compounds as antimicrobial agents is attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Case Studies

  • Antimicrobial Efficacy :
    • A study reported that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
  • Comparative Analysis :
    • Comparative studies with known antibiotics revealed that some benzofuran derivatives possess superior activity against resistant strains of bacteria, indicating their potential as alternative therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of techniques ensures accurate characterization:

Technique Purpose Key Features
¹H/¹³C NMR Confirm substituent positions and aromaticityLook for splitting patterns (e.g., methoxy singlet at ~3.8 ppm, bromine-induced deshielding) .
HRMS Verify molecular formulaMatch exact mass to theoretical m/z (e.g., C₁₆H₁₂Br₂NO₄ requires ~447.91 g/mol) .
FT-IR Identify functional groupsHydroxy (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹) .
X-ray Crystallography Resolve 3D structure (if crystalline)Critical for confirming regiochemistry of bromine and methoxy groups .

Basic: How do bromine and methoxy substituents influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility :
    • Bromine increases hydrophobicity but enhances halogen bonding in polar solvents (e.g., DMSO).
    • Methoxy groups improve solubility in alcohols via hydrogen bonding .
  • Stability :
    • Bromine may reduce photostability; store in amber vials at 2–8°C .
    • Methoxy groups resist hydrolysis under neutral pH but degrade under strong acids/bases .

Q. Experimental Validation :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis :
    • Vary substituents (e.g., replace Br with Cl, modify methoxy position) .
    • Use parallel synthesis or combinatorial libraries for high-throughput screening .
  • Biological Assays :
    • Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) .
    • Pair with computational docking (e.g., AutoDock Vina) to correlate activity with steric/electronic features .
  • Data Analysis :
    • Apply multivariate regression to identify critical substituents affecting activity .

Advanced: What strategies resolve contradictory data on the compound’s reactivity in different solvents?

Methodological Answer:

  • Controlled Replicates : Repeat experiments with standardized solvent grades (e.g., anhydrous vs. HPLC-grade DMSO) .
  • Mechanistic Probes :
    • Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates in polar aprotic vs. protic solvents .
    • Employ isotopic labeling (e.g., D₂O) to trace solvent participation in degradation pathways .
  • Statistical Resolution :
    • Apply ANOVA to determine if solvent effects are statistically significant .

Advanced: What methodological considerations apply to assessing this compound as a pharmacophore?

Methodological Answer:

  • Target Identification :
    • Screen against kinase or GPCR panels due to benzofuran’s prevalence in these targets .
  • ADME Profiling :
    • Evaluate metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 model) .
  • Toxicity Studies :
    • Test in vitro cytotoxicity (HEK293 or HepG2 cells) and genotoxicity (Ames test) .
  • Structural Optimization :
    • Introduce solubilizing groups (e.g., PEG chains) without disrupting pharmacophore geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.